(2R)-6,6,6-Trifluoro-2-methylhexan-1-amine
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Overview
Description
(2R)-6,6,6-Trifluoro-2-methylhexan-1-amine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6,6,6-Trifluoro-2-methylhexan-1-amine typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-6,6,6-Trifluoro-2-methylhexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2R)-6,6,6-Trifluoro-2-methylhexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-6,6,6-Trifluoro-2-methylhexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the amine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(2R)-6,6,6-Trifluoro-2-methylhexanoic acid: Contains a carboxylic acid group instead of an amine.
(2R)-6,6,6-Trifluoro-2-methylhexane: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness
(2R)-6,6,6-Trifluoro-2-methylhexan-1-amine is unique due to the presence of both the trifluoromethyl and amine functional groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-6,6,6-trifluoro-2-methylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-6(5-11)3-2-4-7(8,9)10/h6H,2-5,11H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJRXOBRNJQLP-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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